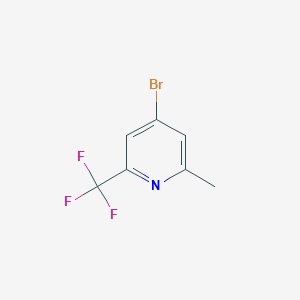

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Overview

Description

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N . It is stored in a dark place, under an inert atmosphere, at 2-8°C .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is represented by the InChI code 1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H .Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 226 .Scientific Research Applications

Synthesis of Crown-Ester-Bipyridines

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine: is utilized as a starting material in the synthesis of crown-ester-bipyridines . These compounds are of interest due to their ability to act as ligands that can form complexes with various metal ions. This property is valuable in the field of supramolecular chemistry, where researchers explore the creation of complex structures with specific functions, such as molecular recognition or catalysis.

Preparation of Viologens

This compound is also involved in the preparation of viologens through processes like sodium or nickel reductive coupling . Viologens are quaternary ammonium salts that have applications in electrochromic devices, herbicides, and the development of redox-active materials.

Organic Synthesis Intermediates

As an important raw material, 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine serves as an intermediate in organic synthesis . Its presence in various synthetic routes helps in constructing complex organic molecules which can be used in pharmaceuticals, agrochemicals, and dyes.

Pharmaceutical Research

In pharmaceutical research, this compound is used in the synthesis of potent and selective Class IIa histone deacetylase inhibitors . These inhibitors are being studied as a potential therapy for Huntington’s disease, showcasing the compound’s role in advancing medical treatments.

Agrochemicals Development

The trifluoromethyl group in 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine makes it a valuable entity in the development of agrochemicals . Its incorporation into molecules can enhance the biological activity of pesticides and herbicides, contributing to more effective crop protection strategies.

Dye Manufacturing

In the dye industry, this compound is used as an intermediate in the synthesis of complex dyes . The properties imparted by the pyridine ring and the bromo-trifluoromethyl groups are crucial in developing dyes with desired colorfastness and stability.

Chromatography and Analytical Techniques

Lastly, 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine can be used in chromatography and other analytical techniques as a standard or reference compound due to its well-defined properties and stability .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

properties

IUPAC Name |

4-bromo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVORHMWACJIOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722368 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

CAS RN |

615580-45-5 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.